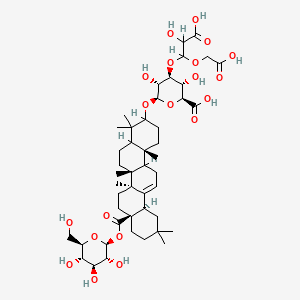
desferrioxamine B(3-)
Descripción general
Descripción
Desferrioxamine B(3-) is a hydroxamic acid anion resulting from the removal of a proton from each of the hydroxamic acid groups of desferrioxamine B It has a role as a siderophore. It is a conjugate base of a desferrioxamine B.
Aplicaciones Científicas De Investigación
Biosynthesis in Streptomyces Coelicolor
Desferrioxamine B, part of the tris-hydroxamate siderophores family, is known for its strong complex formation with ferric iron. A study identified a cluster of genes (desA-D) in Streptomyces coelicolor M145 that directs the biosynthesis of desferrioxamine, offering insights into a distinct family of siderophore biosynthesis pathways (Barona-Gómez et al., 2004).
Chelation Properties
Desferrioxamine B exhibits a strong affinity for ferric ions, forming stable complexes. This property has been explored in various contexts, including the chelation of ferrous sulphate solutions (Goodwin & Whitten, 1965).
Chemical Biology Developments
Advancements in chemical biology have revealed nuances in the biosynthesis of Desferrioxamine B and its potential applications in new drug development and radiometal imaging agents. These discoveries underline the diverse applications of this bacterial metabolite (Codd et al., 2017).
Marine Bacterium Siderophore
A marine bacterium from the genus Vibrio was found to produce a siderophore, desferrioxamine G, similar to Desferrioxamine B. This finding suggests a broader role of desferrioxamines in the marine ecosystem and their potential impact on iron bioavailability in marine environments (Martinez et al., 2001).
Role in Tissue Protection
Desferrioxamine has been investigated for its role in protecting against tissue damage through its ability to inhibit iron-dependent free radical reactions. This has implications in the understanding of its protective action in various human diseases (Halliwell, 1989).
Induction of Delayed Tolerance Against Cerebral Ischemia
Research has shown that Desferrioxamine can induce tolerance against focal cerebral ischemia, potentially offering a novel approach for therapeutic intervention in situations where ischemia can be anticipated (Prass et al., 2002).
Promotion of Osteogenesis
A study has demonstrated the role of Desferrioxamine in promoting osteogenesis through beta-catenin signaling, which is significant for understanding its impact on bone mineralization and differentiation of mesenchymal stem cells (Qu et al., 2008).
Propiedades
IUPAC Name |
N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h2-20,26H2,1H3,(H,27,33)(H,28,34)/q-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZKLNOYBOAHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N6O8-3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
desferrioxamine B(3-) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide](/img/structure/B1201579.png)



![3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1201586.png)

